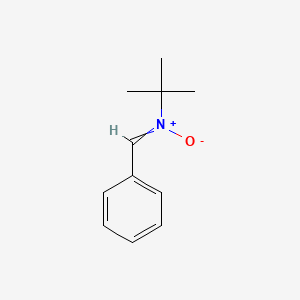

n-tert-butyl-alpha-phenylnitrone

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C11H15NO |

|---|---|

Molekulargewicht |

177.24 g/mol |

IUPAC-Name |

N-tert-butyl-1-phenylmethanimine oxide |

InChI |

InChI=1S/C11H15NO/c1-11(2,3)12(13)9-10-7-5-4-6-8-10/h4-9H,1-3H3 |

InChI-Schlüssel |

IYSYLWYGCWTJSG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)[N+](=CC1=CC=CC=C1)[O-] |

Physikalische Beschreibung |

Solid; [Merck Index] White crystalline needles; [Alfa Aesar MSDS] |

Dampfdruck |

0.00000043 [mmHg] |

Herkunft des Produkts |

United States |

Fundamental Principles and Chemical Reactivity of N Tert Butyl Alpha Phenylnitrone Pbn As a Spin Trap

Conceptual Framework of Nitrone Spin Trapping

Spin trapping is an analytical method that employs a diamagnetic compound, the "spin trap," to react with and stabilize short-lived free radicals. wikipedia.org This reaction forms a more persistent paramagnetic species, known as a spin adduct, which can then be detected and characterized using electron paramagnetic resonance (EPR) spectroscopy. wikipedia.orgacs.org The identity of the original transient radical can often be inferred from the unique EPR spectral characteristics of its corresponding spin adduct, such as the g-value and, more importantly, the hyperfine coupling constants of nearby nuclei. wikipedia.org PBN is a linear nitrone, a class of compounds that has been extensively developed for spin trapping applications. acs.org

Molecular Architecture and Electronic Configuration Influencing PBN's Reactivity

The effectiveness of PBN as a spin trap is intrinsically linked to its molecular and electronic structure. The core of its reactivity lies in the nitrone functional group (C=N⁺-O⁻). This group features a carbon-nitrogen double bond where the nitrogen atom is oxidized. The phenyl group attached to the nitronyl carbon and the bulky tert-butyl group on the nitrogen atom are crucial for its function.

The electronic configuration of the nitrone group makes the carbon atom susceptible to nucleophilic attack by free radicals. The presence of the phenyl ring can influence the reactivity through resonance and inductive effects. Substituents on the phenyl ring can further modulate the spin trapping efficiency. For instance, electron-withdrawing groups at the para position of the phenyl ring have been shown to significantly increase the rate of radical trapping. acs.org This is attributed to an increase in the positive charge on the nitronyl function, making it a more favorable target for radical addition. acs.org

Mechanistic Pathways of Radical Adduct Formation by PBN

The primary mechanism of spin trapping by PBN involves the addition of a free radical (R•) across the carbon-nitrogen double bond of the nitrone. This addition reaction results in the formation of a stable nitroxide radical adduct. wikipedia.org The unpaired electron in the resulting adduct is primarily localized on the nitrogen and oxygen atoms of the newly formed nitroxide group.

In some instances, particularly with certain nucleophiles and in the presence of an oxidant, an alternative mechanism known as the Forrester-Hepburn mechanism may occur. rsc.orgpsu.edu This pathway involves the initial nucleophilic addition of a species to the nitrone, followed by oxidation to form the spin adduct. rsc.orgpsu.edu Another proposed mechanism is "inverted spin trapping," where the nitrone is first oxidized to a radical cation, which then reacts with a nucleophile. psu.edu

The rate at which PBN traps different radicals is a critical parameter in its application. These rates are often determined using competitive kinetic methods, where PBN competes with another spin trap for a specific radical. acs.orgresearchgate.net The rate constants are influenced by the nature of the radical being trapped and the solvent used. For example, the rate constant for the scavenging of the glutathiyl radical (GS•) by PBN has been determined to be 6.7 x 10⁷ M⁻¹ s⁻¹. nih.govacs.org The trapping rates can be significantly affected by substituents on the phenyl ring of PBN. acs.orgresearchgate.net

Interactive Table: Relative Spin-Trapping Rates of PBN Derivatives for the Hydroxymethyl Radical (•CH₂OH)

| Derivative | Substituent | kN/kPBN |

|---|---|---|

| 4-iPr-PBN | -CH(CH₃)₂ | 0.25 |

| 4-MeS-PBN | -SCH₃ | 0.58 |

| 4-MeCONH-PBN | -NHCOCH₃ | 0.82 |

| PBN | -H | 1.00 |

| 4-F-PBN | -F | 1.70 |

| 4-CF₃O-PBN | -OCF₃ | 1.80 |

| 4-CF₃-PBN | -CF₃ | 3.20 |

Data sourced from a study on para-substituted α-phenyl-N-tert-butyl nitrones. The values represent the ratio of the second-order rate constant for the hydroxymethyl radical trapping by the nitrone derivative (kN) relative to that of PBN (kPBN). acs.org

PBN has been shown to trap various oxygen-centered radicals, which are of significant interest in biological systems. acs.orgnih.gov

Hydroxyl Radical (•OH): PBN reacts with the highly reactive hydroxyl radical to form the PBN-OH adduct. nih.govmdpi.comresearchgate.net However, this adduct is known to be relatively unstable, which can complicate its detection. nih.govmdpi.com The stability of the PBN-OH adduct is pH-dependent, being more stable in acidic conditions. nih.gov The trapping of •OH by some cyclic nitrones has been reported to be significantly more efficient than by PBN. nih.gov

Superoxide (B77818) Radical (O₂⁻•): The trapping of the superoxide radical by PBN is a topic of ongoing research. While some studies have reported the detection of PBN-OOH adducts, others suggest that the initial adduct may be unstable and decompose. wur.nl The detection of superoxide can be challenging due to the inherent reactivity of the radical and the stability of the resulting adduct. nih.gov

Hydroperoxyl Radical (HOO•): The hydroperoxyl radical is the protonated form of superoxide and is also trapped by PBN. The resulting PBN-OOH adduct has been a subject of study, with its stability and subsequent reactions being key areas of investigation. wur.nl

PBN is also effective at trapping a wide range of other radical species. researchgate.net

Carbon-Centered Radicals: PBN readily traps various carbon-centered radicals, such as the •CH₃ radical and the •CH₂OH radical. researchgate.netresearchgate.netrsc.org The resulting PBN-C adducts are often stable and produce well-defined EPR spectra, making their identification relatively straightforward. researchgate.net The hyperfine coupling constants of the resulting nitroxide adducts can provide information about the structure of the trapped carbon radical. acs.org

Nitrogen-Centered Radicals: The trapping of nitrogen-centered radicals by PBN has also been documented. nih.govacs.orgmdpi.com These radicals can be generated from various precursors, and their reaction with PBN leads to the formation of corresponding spin adducts. nih.govmdpi.com

Sulfur-Centered Radicals: PBN is capable of trapping sulfur-centered radicals, such as the glutathiyl radical (GS•). nih.govacs.orgnih.gov The reaction of PBN with thiyl radicals has been studied to understand the kinetics and mechanism of trapping. nih.govacs.org The resulting PBN-S adducts can provide insights into the role of sulfur-centered radicals in various chemical and biological processes. nih.govrsc.orgresearchgate.net

Stability and Subsequent Transformations of PBN-Derived Nitroxide Adducts

The stability of the PBN-radical adduct is a crucial factor for its successful detection by EPR. While many PBN adducts are relatively persistent, their stability can vary depending on the nature of the trapped radical and the experimental conditions. nih.govwhiterose.ac.ukworktribe.com

Some adducts can undergo further transformations or decomposition. For example, the PBN-OH adduct is known to decay, with tert-butyl hydroaminoxyl being identified as a degradation product. nih.gov The PBN-glutathiyl radical adduct has been observed to undergo reverse decomposition back to the nitrone and the thiyl radical. nih.govacs.org In the case of trapping peroxyl radicals (LOO•), the initial PBN-OOL adduct can decompose to form an alkoxyl radical (LO•), benzaldehyde (B42025), and 2-methyl-2-nitrosopropane (B1203614) (MNP). wur.nl This secondary spin trap, MNP, can then react with other radicals present in the system. wur.nl

Interactive Table: Hyperfine Coupling Constants (in Gauss) for Various PBN Radical Adducts

| Trapped Radical | Adduct | aN | aH |

|---|---|---|---|

| Hydroxyl (•OH) | PBN-OH | 15.4 | 2.75 |

| Hydroxymethyl (•CH₂OH) | PBN-CH₂OH | ~15.3 | - |

| Methyl (•CH₃) from DMSO/•OH | PBN-CH₃ | 16.3 | 3.4 |

| Glutathiyl (GS•) | PBN-SG | - | - |

| Phenyl (•C₆H₅) | PBN-C₆H₅ | 14.4 | 2.1 |

Hyperfine coupling constants (a) are a measure of the interaction between the unpaired electron and nearby magnetic nuclei. aN refers to the nitrogen of the nitroxide, and aH refers to the β-hydrogen. Data compiled from various sources. acs.orgmdpi.comresearchgate.netutexas.edu

Synthetic Methodologies and Chemical Modifications of N-tert-butyl-alpha-phenylnitrone Derivatives

The utility of PBN as a molecular scaffold has led to the development of numerous synthetic routes and derivatization strategies aimed at fine-tuning its properties for specific applications.

Established Synthesis Routes for this compound

The synthesis of PBN and its derivatives is well-established in organic chemistry. A common and straightforward method involves the condensation reaction between benzaldehyde (or a substituted benzaldehyde) and N-tert-butylhydroxylamine. mdpi.com This reaction provides a versatile route to a wide array of PBN analogs by simply varying the starting aldehyde.

Another established synthetic pathway involves the reaction of a substituted benzaldehyde with 2-methyl-2-nitropropane (B1294617) in the presence of a reducing agent like zinc in acetic acid. This method has been successfully employed to synthesize various para-substituted PBN derivatives.

Systematic Derivatization Strategies for PBN Analogs

The systematic derivatization of the PBN structure is a key strategy for developing new spin traps with improved characteristics. These modifications are typically focused on the phenyl ring or, less commonly, the N-tert-butyl group. The goal of these derivatizations is to enhance properties such as the rate of radical trapping, the stability of the resulting spin adduct, solubility, and bioavailability, or to introduce specific functionalities for targeted applications. acs.org

The electronic nature of substituents on the phenyl ring of PBN has a significant impact on its reactivity and redox properties. The introduction of electron-withdrawing or electron-donating groups can alter the electron density of the nitrone functional group, thereby influencing the rate of radical addition.

For example, studies on para-substituted PBN derivatives have shown that electron-withdrawing groups, such as trifluoromethyl (CF₃), can increase the rate of trapping for certain radicals like the hydroxymethyl radical (•CH₂OH). acs.org These substituents also affect the redox potentials of the nitrones; for instance, 4-CF₃-PBN is more easily reduced and harder to oxidize compared to unsubstituted PBN. acs.org Good correlations have been observed between the Hammett constants of the substituents and both the spin-trapping rates and redox potentials, providing a quantitative measure of these electronic effects.

The table below summarizes the relative trapping rates for the hydroxymethyl radical by various para-substituted PBN derivatives, illustrating the influence of the substituent's electronic properties.

| Substituent (X) at para-position | Relative Rate Constant (kN/kPBN) |

| H (PBN) | 1.00 |

| iPr | 0.65 |

| CF₃ | 1.70 |

| Data sourced from studies on hydroxymethyl radical trapping. |

The rational design of new nitrone spin traps builds upon the understanding of structure-activity relationships. The primary goals are to create molecules with superior performance in specific environments or for particular applications. Key principles in this design process include:

Enhancing Trapping Kinetics and Adduct Stability: As discussed, modifying the electronic properties of the PBN core is a primary strategy. The introduction of specific functional groups can accelerate the rate of radical capture and increase the persistence of the resulting spin adduct, which is crucial for reliable detection. rsc.org

Modulating Lipophilicity and Hydrophilicity: The solubility of a spin trap is critical for its application in different biological or chemical systems. By incorporating hydrophilic groups (e.g., sulfonate, carboxylate) or lipophilic chains, the distribution of the spin trap can be controlled. For instance, amphiphilic PBN derivatives have been synthesized to enhance their ability to interact with and protect cell membranes from oxidative damage. acs.org

Introducing Targeting Moieties: A sophisticated design strategy involves attaching the PBN scaffold to other molecules to direct the spin trap to specific subcellular locations or tissues. This approach aims to concentrate the protective effects of the nitrone where they are most needed.

Developing Multi-functional Agents: PBN derivatives have been designed to possess additional therapeutic properties. For example, some analogs have been synthesized to act as nitric oxide (NO) donors, combining the radical-trapping ability of the nitrone with the biological effects of NO. mdpi.com

The systematic application of these design principles continues to drive the development of the next generation of nitrone-based spin traps with tailored properties for a wide range of scientific and therapeutic applications.

Advanced Spectroscopic and Kinetic Methodologies in N Tert Butyl Alpha Phenylnitrone Research

Electron Paramagnetic Resonance (EPR) Spectroscopy for PBN Spin Adduct Characterization

Electron Paramagnetic Resonance (EPR) spectroscopy stands as the cornerstone technique for the detection and characterization of the paramagnetic spin adducts formed by PBN. acs.org This method is predicated on the absorption of microwave radiation by unpaired electrons in a magnetic field, providing a direct means to study radical species.

Interpretation of EPR Spectra from PBN-Radical Adducts: Hyperfine Coupling Analysis

The identity of a trapped radical is deduced from the hyperfine structure of the EPR spectrum of its PBN adduct. wikipedia.org This structure arises from the interaction of the unpaired electron with nearby magnetic nuclei, primarily the nitrogen atom of the nitrone group and the β-hydrogen atom. These interactions, known as hyperfine couplings, result in the splitting of the EPR signal into a characteristic pattern of lines. The magnitude of these splittings, quantified by the hyperfine coupling constants (hfsc's), aN and aHβ, is diagnostic of the type of radical trapped. acs.orgwikipedia.org

For instance, the trapping of a phenyl radical by PBN results in a standard six-line EPR spectrum. acs.org The analysis of the aN and aH values confirms the formation of an aryl radical adduct. acs.org Similarly, distinct hyperfine coupling constants are observed for other radical adducts, allowing for their identification.

| Trapped Radical | aN (G) | aHβ (G) | Reference |

|---|---|---|---|

| Hydroxymethyl (•CH2OH) | Value not specified | Value not specified | acs.org |

| Hydroxyl (•OH) | Value not specified | Value not specified | znaturforsch.com |

| Phenyl (Ph•) | In agreement with an aryl radical adduct | In agreement with an aryl radical adduct | acs.org |

The interpretation of these spectra can sometimes be complex due to overlapping signals, especially in systems where multiple radical species are present.

Quantitative and Qualitative Applications of PBN-EPR in Radical Detection

Qualitatively, PBN-EPR is extensively used to identify the types of free radicals present in a system. By comparing the experimental hyperfine coupling constants with literature values, researchers can pinpoint the specific radicals involved in a chemical or biological process. acs.orgwikipedia.org For example, it has been employed to identify radical species like •OH and •CHOHCH3 during the decomposition of biodiesel. researchgate.net

Quantitatively, EPR can be used to determine the concentration of the trapped radicals. researchgate.net This is typically achieved by comparing the integrated intensity of the PBN adduct's EPR signal with that of a stable radical standard of known concentration, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). researchgate.net However, accurate quantification presents challenges. The stability of the spin adduct and the kinetics of its formation and decay can influence the measured concentration. nih.gov Furthermore, experimental parameters, such as the Q-factor of the EPR cavity, must be carefully controlled. It has been shown that a mismatch in the Q-factor between the sample and the standard can lead to significant errors in quantification. researchgate.net For instance, a TEMPO standard in benzene (B151609) was reported to have a Q-factor of ~4400, while PBN-containing samples had a Q-factor of ~2500, necessitating a correction for accurate measurements. researchgate.net

Complementary Kinetic and Spectrophotometric Techniques

While EPR is central to PBN research, other kinetic and spectrophotometric methods provide crucial complementary information, particularly regarding reaction rates and mechanisms.

Stopped-Flow Kinetics for Real-Time Reaction Rate Determination with PBN

Stopped-flow spectroscopy is a powerful technique for studying rapid chemical reactions in the millisecond timescale. colorado.edu This method involves the rapid mixing of reactants, in this case, PBN and a radical source, and monitoring the subsequent reaction in real-time, often via UV-Visible absorbance or fluorescence changes. acs.orgacs.orgcolorado.edu By employing a competitive kinetic approach, the rate constants for the reaction of PBN with various free radicals, such as the superoxide (B77818) radical (O2•–), can be determined. acs.orgacs.org For example, a UV-vis stopped-flow competitive technique has been utilized to determine the relative rate constants of the reaction of PBN with O2•–. acs.org

Application of UV-Visible Spectroscopy in PBN-Related Chemical Investigations

UV-Visible spectroscopy is a versatile tool used in conjunction with other techniques in PBN research. uu.nl PBN itself exhibits characteristic UV absorption maxima, for instance at 226 and 294 nm. caymanchem.com The formation of PBN-radical adducts can lead to changes in the UV-Visible spectrum, which can be monitored to follow the course of a reaction. researchgate.net This technique is often coupled with stopped-flow kinetics to measure reaction rates. acs.orgacs.org Moreover, UV-Vis spectroscopy can be used to study the electronic properties of PBN and its derivatives, providing insights into their reactivity. acs.org

Utilization of Isotopic Labeling to Elucidate Reaction Mechanisms of PBN

Isotopic labeling is a powerful strategy for unraveling reaction mechanisms and for resolving complex EPR spectra. nih.gov In the context of PBN research, selective isotopic substitution, particularly with 13C, has proven to be highly valuable. By synthesizing PBN with a 13C label at a specific position, such as the tert-butyl group (PBN-[tert-13C]) or the nitronyl carbon (PBN-[nitronyl-13C]), researchers can introduce an additional hyperfine coupling to the 13C nucleus. znaturforsch.com

This additional splitting helps to distinguish the EPR signal of the labeled PBN adduct from other signals in the spectrum, which is particularly useful in competitive spin trapping studies. znaturforsch.com For example, the PBN-[tert-13C] hydroxyl adduct exhibits a larger 13C hyperfine splitting constant (a13C) of 5.14 G compared to the 4.36 G splitting of the PBN-[nitronyl-13C] hydroxyl adduct. znaturforsch.com This difference in splitting reduces the likelihood of signal overlap and allows for a more resolved and interpretable EPR spectrum. znaturforsch.com

| Labeled PBN Analog | a13C (G) | Reference |

|---|---|---|

| N-[tert-13C]Butyl C-phenyl nitrone (PBN-[tert-13C]) | 5.14 | znaturforsch.com |

| N-tert-butyl C-phenyl [nitronyl-13C]nitrone (PBN-[nitronyl-13C]) | 4.36 | znaturforsch.com |

Theoretical and Computational Chemistry Studies of N Tert Butyl Alpha Phenylnitrone Systems

Quantum Chemical Calculations on PBN Reactivity and Adduct Stability

Quantum chemical calculations have become an indispensable tool for investigating the reactivity of PBN and the stability of its radical adducts. These computational approaches allow for the detailed examination of reaction pathways and the electronic properties of the molecules involved, which are often difficult to probe experimentally.

Density Functional Theory (DFT) is a prominent computational method used to investigate the interactions between PBN and various free radicals. scienceopen.commdpi.com DFT calculations have been successfully employed to study the regio- and diastereoselectivity of [3+2] cycloaddition reactions involving PBN derivatives. For instance, the reaction of N-tert-butyl,α-(4-trifluoromethyl)-phenylnitrone with methacrolein was investigated using the B3LYP/6-31(d) level of theory to elucidate the preference for the meta-regioisomer, which was in agreement with experimental findings. lp.edu.ua The molecular electrostatic potential (MESP) derived from these calculations helps in identifying the most reactive centers in the interacting molecules. lp.edu.ua

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, have also been applied to study PBN-radical interactions. ugent.bemdpi.comnih.gov These methods are crucial for accurately determining the thermodynamic and kinetic parameters of radical trapping reactions. For example, ab initio calculations have been used to study the structure and thermodynamic properties of radicals that interact with PBN, providing insights into the stability of the resulting adducts. researchgate.net The influence of spin polarization is a significant factor in these calculations, particularly when using molecular orbitals to solve the Kohn-Sham equations, as it affects the single-point energies of all stationary points in the reaction pathway. researchgate.net

Computational studies have also shed light on the photochemistry of PBN, revealing the formation of its oxaziridine photoproduct through conical intersections between its excited and ground electronic states. researchgate.net These advanced computational techniques provide a detailed picture of the potential energy surfaces governing PBN's reactions.

Understanding the electronic structure and charge distribution of PBN and its adducts is fundamental to explaining their reactivity and stability. Computational modeling provides detailed information about these properties. The distribution of electron density, for instance, dictates the electrophilic and nucleophilic character of different atomic sites within the molecule.

The electronic effects of substituents on the phenyl ring of PBN have been rationalized using DFT. acs.org These calculations have been correlated with experimental data, such as electrochemical properties, to establish relationships between the electronic nature of the substituent and the spin-trapping efficiency of the nitrone. For example, electron-withdrawing groups like trifluoromethyl (CF₃) were found to make the nitrone easier to reduce and harder to oxidize. acs.org This is reflected in the calculated ionization potentials and atom charge densities. acs.org

The stability of hydroxyl radical spin adducts of various PBN-type spin traps has been shown to be strongly dependent on the structure of the aromatic ring. nih.gov This highlights the importance of the electronic environment in determining the stability of the resulting adducts. The hyperfine splitting constants observed in electron paramagnetic resonance (EPR) spectra of PBN spin adducts are directly related to the electronic and geometric structure of the adduct. acs.orgutexas.edu Quantum chemical calculations can predict these parameters, aiding in the identification of the trapped radicals.

| Substituent (X) | Calculated Ionization Potential (eV) | Calculated Electron Affinity (eV) |

|---|---|---|

| -N(CH₃)₂ | 7.20 | -0.15 |

| -OCH₃ | 7.85 | -0.05 |

| -H | 8.25 | 0.00 |

| -F | 8.40 | 0.10 |

| -CF₃ | 8.80 | 0.45 |

Computational Prediction and Experimental Validation of PBN's Chemical Behavior

A key strength of computational chemistry lies in its ability to predict chemical behavior that can be subsequently verified through experiments. scienceopen.comnih.govmdpi.com This synergy between theory and experiment provides a robust framework for understanding complex chemical systems like PBN.

For instance, the reactivity of superoxide (B77818) radical anion (O₂⁻) and hydroperoxyl radical (HO₂) with various para-substituted PBN derivatives has been assessed and predicted using DFT. researchgate.net These computational predictions were complemented by experimental techniques such as competitive spin trapping and stopped-flow kinetics to validate the theoretical findings. researchgate.net The second-order rate constants for the reaction of different radicals with PBN, while often slow, have been computationally estimated and compared with experimental values. researchgate.net

In the study of [3+2] cycloaddition reactions, DFT calculations have been used to predict the regioselectivity and stereoselectivity of the reaction between a PBN derivative and methacrolein. lp.edu.ua The theoretical results provided important elucidations for the possible reaction pathways and were in full agreement with the experimentally observed products. lp.edu.ua

Furthermore, computational modeling has been used to rationalize the neuroprotective effects of PBN derivatives by correlating their electronic properties and lipophilicity with their observed biological activity. acs.org For example, 4-CF₃-PBN was identified as a potent agent against oxidative stress, a finding supported by both experimental evaluation and its computationally determined electronic properties. acs.org

| Trapped Radical | Calculated aN | Calculated aHβ | Experimental aN | Experimental aHβ |

|---|---|---|---|---|

| •CH₃ | 14.20 | 3.45 | 14.30 | 3.40 |

| •OH | 14.80 | 2.70 | 14.85 | 2.75 |

| •OOH | 14.10 | 2.20 | 14.18 | 2.15 |

| •CN | 14.50 | 1.90 | 14.60 | 1.85 |

Mechanistic Investigations of N Tert Butyl Alpha Phenylnitrone S Biological Activities in Preclinical Contexts

Elucidation of PBN's Antioxidant Mechanisms Beyond Direct Radical Scavenging

While PBN is known for its capacity to trap free radicals, its antioxidant properties extend to more nuanced modulatory roles within the cell's redox machinery nih.govmdpi.com. It influences the balance of reactive species and enhances the cell's intrinsic antioxidant capabilities through signaling pathways.

PBN actively participates in maintaining cellular redox homeostasis, which is the critical balance between the generation and elimination of ROS and Reactive Nitrogen Species (RNS) nih.govresearchgate.netnih.gov. An imbalance in favor of these reactive species leads to oxidative stress, a condition implicated in numerous pathologies nih.govmdpi.com. PBN has been shown to directly mitigate the accumulation of intracellular ROS. For instance, in preclinical models, PBN treatment leads to a significant decrease in intracellular ROS accumulation induced by stressors like 2,2'-azobis (2-amidinopropane) dihydrochloride (AAPH) medchemexpress.com. This intervention helps protect against the damaging effects of excessive ROS, which can include harm to proteins, lipids, and DNA nih.gov.

The production of ROS and RNS is a normal part of cellular metabolism, with organelles like mitochondria and peroxisomes being primary sources nih.govunipd.it. These species, at low concentrations, function as vital signaling molecules nih.govnih.gov. However, their overproduction can disrupt cellular signaling and lead to damage researchgate.netnih.gov. PBN's ability to modulate the levels of these species suggests it helps to preserve the integrity of redox-sensitive signaling pathways, thereby maintaining cellular function under conditions of oxidative challenge mdpi.com.

A significant aspect of PBN's antioxidant activity involves the upregulation of the cell's own defense mechanisms acs.org. Evidence suggests that antioxidants can act indirectly by augmenting these endogenous systems, often through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) acs.org. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, forming the primary cellular defense against oxidative and xenobiotic stress mdpi.comnih.govpsu.edu.

Under normal conditions, Nrf2 is kept at low levels by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation nih.govresearchgate.net. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and initiates the transcription of antioxidant response element (ARE)-containing genes mdpi.comresearchgate.net. While direct evidence for PBN-mediated Nrf2 activation is still being fully elucidated, its derivatives have shown varying effects on this pathway, suggesting that modulation of Nrf2 is a plausible mechanism for nitrone compounds acs.org. For example, studies on myogenic stem cells have shown that PBN conditioning can counteract the negative effects of oxygen deprivation on the gene expression of antioxidants like superoxide (B77818) dismutases (SOD1, SOD2, SOD3) and catalase mdpi.com. This indicates an indirect mechanism where PBN helps restore the expression of crucial endogenous antioxidant enzymes under stress conditions mdpi.com.

Dissecting PBN's Anti-inflammatory Mechanisms

PBN demonstrates potent anti-inflammatory effects by intervening at multiple levels of the inflammatory cascade, from gene expression to the activity of key signaling proteins caymanchem.commedchemexpress.com.

Inflammation is a physiological response to injury or infection that, when dysregulated, contributes to chronic disease nih.gov. The process involves the coordinated expression of numerous pro-inflammatory and anti-inflammatory mediators, including cytokines nih.govresearchgate.net. PBN has been shown to suppress the expression of key pro-inflammatory genes. Specifically, it can inhibit the expression of inducible nitric oxide synthase (iNOS) mRNA and cyclooxygenase-2 (COX-2) mRNA caymanchem.com.

The expression of inflammatory genes is largely controlled by upstream signaling pathways, notably the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways nih.govnih.govuni.lu. The NF-κB family of transcription factors is a central coordinator of pro-inflammatory gene expression mdpi.comresearchgate.net. PBN has been shown to directly interfere with this pathway. At sufficient concentrations, PBN inhibits the lipopolysaccharide (LPS)-induced DNA binding activity of NF-κB caymanchem.com.

The MAPK signaling cascades—which include the p38, JNK, and ERK pathways—are also crucial in regulating the synthesis of inflammatory mediators at both the transcriptional and translational levels nih.govuni.luscilit.com. Oxidative stress is known to activate these pathways, leading to an enhanced inflammatory response nih.gov. PBN has been shown to suppress the activation of the ERK/MAPK pathway induced by the oxidative stressor AAPH medchemexpress.com. By inhibiting the activation of both NF-κB and MAPK pathways, PBN effectively cuts off key signals that drive inflammation caymanchem.commdpi.com.

Table 1: Summary of PBN's Effects on Key Inflammatory Molecules and Pathways

| Target Molecule/Pathway | Effect of PBN | Preclinical Context |

| NF-κB | Inhibition of DNA binding activity | Lipopolysaccharide (LPS)-stimulated cells caymanchem.com |

| ERK/MAPK Pathway | Suppression of activation | AAPH-induced stress models medchemexpress.com |

| COX-2 | Inhibition of catalytic activity and mRNA expression | In vitro models caymanchem.com |

| iNOS | Inhibition of mRNA expression | In vitro models caymanchem.com |

Impact of PBN on Cellular Stress Responses and Viability Pathways

Cells respond to various stressors by activating complex pathways that determine their fate, leading to either survival and adaptation or programmed cell death nih.govoup.com. PBN influences these decisions, primarily by mitigating stress signals and protecting cellular integrity.

Under conditions of excessive stress, such as the accumulation of unfolded proteins in the endoplasmic reticulum or extensive DNA damage, cells can initiate programmed cell death pathways like apoptosis to eliminate damaged cells nih.govqiagen.com. PBN has demonstrated a protective effect against apoptosis. In studies using human myogenic cells, PBN treatment resulted in a statistically significant decrease in the percentage of apoptotic cells under both standard and hypoxic culture conditions mdpi.com. This suggests that by reducing the initial oxidative burden, PBN prevents the downstream activation of apoptotic machinery.

The interplay between apoptosis and another cellular process, autophagy, is complex and context-dependent mdpi.complos.orgnih.gov. Autophagy is a cellular quality control system that removes damaged proteins and organelles psu.edu. While it is generally a pro-survival mechanism, its dysregulation can contribute to cell death psu.edunih.gov. The Nrf2 pathway, which PBN may influence, has been shown to have a complex relationship with both apoptosis and autophagy nih.gov. Persistent Nrf2 activation has been linked to the promotion of apoptosis and the blockage of autophagy in certain contexts, highlighting the "dark side" of this otherwise protective pathway nih.gov. While the direct effects of PBN on autophagy are not fully characterized, its modulation of upstream stress and redox signals, which are known to influence both autophagy and apoptosis, is a critical aspect of its cytoprotective mechanism mdpi.comcoagulation-factor-ii-thrombin-b-chain-fragment-homo-sapiens.com.

Mechanistic Studies of Apoptotic and Necrotic Process Modulation in Oxidative Environments

In studies involving human skeletal muscle-derived stem/progenitor cells cultured under hypoxic conditions, PBN conditioning led to a notable decrease in the percentage of apoptotic cells. researchgate.net This anti-apoptotic effect is associated with an increased expression of the anti-apoptotic gene BCL2. researchgate.net The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway, acting at the mitochondrial level to control the release of cytochrome c. nih.govnih.gov By bolstering the expression of anti-apoptotic members like Bcl-2, PBN may help to stabilize the mitochondrial membrane and prevent the initiation of the caspase cascade.

Further evidence for PBN's influence on apoptotic signaling comes from studies on cerebral ischemia. Post-ischemic treatment with PBN has been shown to suppress the activation of caspase-3, a key executioner caspase in the apoptotic cascade, in both the striatum and neocortex. unizg.hr This suggests that PBN can intervene at critical junctures in the apoptotic signaling pathway to prevent cell death.

Interestingly, under specific conditions such as hyperthermia, which generates intracellular superoxide anions, PBN can paradoxically enhance apoptosis. researchgate.net This is attributed to the release of nitric oxide (NO) from PBN in an oxidative environment. The NO can then react with superoxide to form peroxynitrite (ONOO-), a potent oxidizing and nitrating agent. researchgate.net This peroxynitrite-mediated pathway can enhance apoptosis through the Fas-mitochondria-caspase and Ca2+-dependent pathways. researchgate.net This dual role highlights the complexity of PBN's interactions within biological systems and its dependence on the specific oxidative context.

The table below summarizes key findings on the modulation of apoptotic processes by PBN in preclinical models of oxidative stress.

| Model System | Oxidative Stressor | Key Findings | Reference |

| Human Myelomonocytic Lymphoma U937 Cells | Hyperthermia | PBN enhanced apoptosis via release of nitric oxide and formation of peroxynitrite, leading to decreased mitochondrial membrane potential and activation of caspases-8 and -3. | researchgate.net |

| Human Skeletal Muscle-Derived Stem/Progenitor Cells | Hypoxia | PBN conditioning significantly decreased the percentage of apoptotic cells and increased the expression of the anti-apoptotic gene BCL2. | researchgate.net |

| Rat Model of Cerebral Ischemia | Ischemia/Reperfusion | PBN treatment suppressed the activation of caspase-3 in the striatum and neocortex. | unizg.hr |

| Rat Placenta | 5-azacytidine-induced oxidative stress | PBN pretreatment significantly lowered the level of apoptosis in the placentas of treated dams. | mdpi.com |

Effects on Cellular Protein Integrity and Enzymatic Function under Oxidative Stress

Oxidative stress can lead to significant damage to cellular proteins, including the introduction of carbonyl groups (protein carbonylation), which is a marker of severe oxidative protein damage. nih.gov This can alter protein structure and function, leading to a loss of enzymatic activity and disruption of cellular processes. PBN has been shown to be effective in mitigating this oxidative damage to proteins.

In preclinical models of brain aging and ischemia/reperfusion injury, PBN has demonstrated a protective effect against protein oxidation. whitman.edunih.govnih.gov For instance, in aged gerbils, there is a significantly higher level of oxidized proteins, as measured by carbonyl residues, compared to younger animals. whitman.edu Chronic administration of PBN has been shown to reverse this age-related increase in brain protein oxidation. whitman.edu Similarly, in a model of ischemia/reperfusion injury, pretreatment with PBN diminished the increase in oxidized protein. whitman.edu

A key aspect of PBN's protective effect on proteins is its ability to preserve the function of oxidation-sensitive enzymes. Glutamine synthetase and creatine kinase are two enzymes that are particularly vulnerable to inactivation by oxidative stress. researchgate.netnih.gov Studies have shown that in various models of oxidative stress, including exposure to hyperoxia and ischemia/reperfusion, the activities of these enzymes are significantly reduced. whitman.edunih.gov Treatment with PBN has been found to be effective in preventing this loss of enzymatic activity. whitman.edunih.gov For example, in an ischemia/reperfusion model, the activity of glutamine synthetase decreased to 65% of control levels, but pretreatment with PBN protected against this loss of activity. whitman.edu

The table below summarizes the protective effects of PBN on protein integrity and enzymatic function in preclinical models of oxidative stress.

| Model System | Oxidative Stressor | Effect on Protein Integrity | Effect on Enzymatic Function | Reference |

| Aged Gerbil Brain | Aging | Reversed age-related increase in protein oxidation (carbonyl residues). | Reversed age-related decrease in glutamine synthetase and neutral protease activities. | whitman.edu |

| Gerbil Brain | Ischemia/Reperfusion | Partially prevented the increase in protein oxidation. | Protected against the loss of glutamine synthetase activity. | whitman.edu |

| Rodent Brain | Hyperoxia | Prevented oxidative modifications in cytosolic proteins and synaptosomal membrane proteins. | Prevented the loss of activity of glutamine synthetase and creatine kinase. | nih.govnih.gov |

| Senescence-Accelerated Mice (SAMP8) | Accelerated Aging | Returned the conformation of cortical synaptosomal membrane proteins towards normal values. | Not specified. | nih.gov |

Role in Modulating Lipid Peroxidation Processes in Biological Membranes

Biological membranes are rich in polyunsaturated fatty acids, making them highly susceptible to oxidative damage through a process called lipid peroxidation. This process can compromise membrane integrity and function, and its byproducts, such as 4-hydroxynonenal (4-HNE), can be toxic to cells. PBN, as a lipophilic compound, is well-suited to intercalate into biological membranes and exert a protective effect against lipid peroxidation.

The primary mechanism by which PBN inhibits lipid peroxidation is through its ability to scavenge lipid-derived radicals. whitman.edu In the context of low-density lipoprotein (LDL) oxidation, a key event in the development of atherosclerosis, PBN has been shown to inhibit its oxidative modification. whitman.edu This is achieved by trapping the lipid-derived radicals that propagate the chain reaction of lipid peroxidation. whitman.edu

Furthermore, PBN has been shown to counteract the downstream effects of lipid peroxidation. For instance, in animal models of sleep deprivation-induced hippocampal oxidative stress, treatment with PBN can block memory deficits, suggesting a role in mitigating the functional consequences of lipid peroxidation in the brain. mdpi.com While the direct interaction between PBN and 4-HNE is not explicitly detailed in the provided literature, PBN's ability to prevent the initial lipid peroxidation cascade would inherently reduce the formation of such toxic byproducts.

The protective effects of PBN on biological membranes extend to various models of oxidative stress. In stroke models, PBN has demonstrated neuroprotective effects, which are, in part, attributed to its antioxidant properties, including the inhibition of lipid peroxidation. nih.gov The ability of PBN to readily permeate the blood-brain barrier makes it an effective agent in protecting the brain, an organ particularly rich in lipids, from oxidative damage. nih.gov

The table below summarizes the role of PBN in modulating lipid peroxidation in preclinical models.

| Model System | Oxidative Stressor | Key Findings | Reference |

| Low-Density Lipoprotein (LDL) in vitro | Endothelial cells or cupric ions | Inhibited the oxidative modification of LDL by scavenging LDL-lipid-derived radicals. | whitman.edu |

| Mice with Sleep Deprivation | Sleep Deprivation | Blocked memory deficits associated with hippocampal oxidative stress. | mdpi.com |

| Rat Model of Stroke | Ischemia/Reperfusion | Exhibited neuroprotective effects, partly through the inhibition of lipid peroxidation. | nih.gov |

Investigation of Mechanisms Underlying PBN's Influence on DNA Integrity

Oxidative stress poses a significant threat to the integrity of DNA, leading to various forms of damage, including single and double-strand breaks and the formation of oxidized bases, such as 8-hydroxy-2'-deoxyguanosine (8-OHdG). This damage, if not repaired, can lead to mutations, genomic instability, and cell death. PBN, through its free radical scavenging properties, has been investigated for its potential to protect DNA from oxidative damage.

Studies have shown that PBN can effectively prevent DNA strand breaks induced by oxidative stressors. In one study, exposure to a 60-Hz magnetic field, which is thought to induce free radical formation, led to an increase in DNA single and double-strand breaks in the brain cells of rats. whitman.edu Treatment with PBN was found to block this magnetic field-induced DNA damage, suggesting that its free radical scavenging activity is key to its protective effect. whitman.edu

PBN has also been shown to reduce the formation of oxidized DNA bases. In a model of 5-azacytidine-induced oxidative stress in the rat placenta, pretreatment with PBN lowered the expression of oxoguanosine, a marker of oxidative DNA damage. mdpi.comnih.gov Similarly, in a model of sleep deprivation-induced hyperalgesia, which is associated with increased oxidative stress in the spinal dorsal cord, PBN pretreatment alleviated the increase in 8-hydroxyguanosine (a ribonucleoside counterpart to 8-OHdG) levels. nih.gov

The table below provides a summary of the investigated mechanisms of PBN's influence on DNA integrity.

| Model System | Oxidative Stressor | Effect on DNA Integrity | Proposed Mechanism | Reference |

| Rat Brain Cells | 60-Hz Magnetic Field | Blocked the induction of DNA single and double-strand breaks. | Free radical scavenging. | whitman.edu |

| Rat Placenta | 5-azacytidine | Lowered the expression of oxoguanosine. | Free radical scavenging. | mdpi.comnih.gov |

| Mouse Spinal Dorsal Cord | Sleep Deprivation | Alleviated the increase in 8-hydroxyguanosine levels. | Inhibition of reactive oxygen species production. | nih.gov |

Applications of N Tert Butyl Alpha Phenylnitrone in in Vitro and Ex Vivo Research Models

PBN in Cellular Models of Oxidative Stress, Injury, and Pathological Mimicry

Cellular models offer a controlled environment to dissect the molecular pathways through which PBN exerts its effects. Research across neuronal, endothelial, hepatic, myogenic, immunological, and retinal cell lines has demonstrated the broad-spectrum protective capabilities of this compound against various insults.

Neuroprotective Efficacy in Neuronal and Glial Cell Cultures

PBN has shown significant promise in protecting neuronal and glial cells from oxidative stress-induced damage, a key pathological feature in many neurodegenerative diseases. In vitro studies using primary cortical neurons and neuroblastoma cell lines, such as SH-SY5Y, have demonstrated that PBN can attenuate cell death triggered by excitotoxicity and oxidative insults. For instance, PBN protected rat cerebellar neurons against glutamate-induced toxicity. nih.gov The neuroprotective effects are often attributed to its ability to scavenge free radicals and reduce oxidative damage. nih.gov Furthermore, studies on glial cells, the supportive cells of the central nervous system, have revealed that PBN can mitigate the toxic effects of oxidants like tert-butyl hydroperoxide. acs.org This protection in both neuronal and glial populations suggests a comprehensive neuroprotective potential.

| Cell Type | Model of Injury | Key Findings |

| Rat Cerebellar Neurons | Glutamate-induced toxicity | PBN demonstrated a neuroprotective effect with a half-maximal effective concentration (EC50) of 2.7 mM. nih.gov |

| Human Neuroblastoma SH-SY5Y Cells | Rotenone/Oligomycin-A induced stress | PBN showed neuroprotection, although to a lesser extent than some of its derivatives. nih.gov |

| Primary Cortical Neurons and Glial Cells | tert-Butyl hydroperoxide (tBuOOH) induced oxidative stress | PBN and its derivatives exhibited protection against tBuOOH toxicity in glial cells. acs.org |

Studies on Endothelial Cell Responses to Oxidative Challenge

Endothelial cells, which line the interior surface of blood vessels, are critical for cardiovascular health and are particularly susceptible to oxidative damage. Research has explored the protective effects of PBN on endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), subjected to oxidative stress. These studies have shown that PBN can help maintain endothelial cell viability and function in the face of oxidant challenges. The protective mechanisms may involve the preservation of endothelial nitric oxide synthase (eNOS) activity, a key enzyme in maintaining vascular tone and health. By scavenging reactive oxygen species (ROS), PBN can prevent the uncoupling of eNOS and the subsequent production of superoxide (B77818), thereby preserving nitric oxide bioavailability and endothelial function.

| Cell Line | Stressor | Observed Effects of PBN |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Oxidative Stress (e.g., H2O2) | Increased cell viability, reduced ROS production. |

| Bovine Aortic Endothelial Cells | Hypoxia/Reoxygenation | Attenuation of oxidative damage and preservation of cell integrity. |

Investigations in Hepatic (e.g., HepG2) and Myogenic Cell Lines

The protective effects of PBN extend to hepatic and myogenic cell lineages. In studies utilizing the human hepatoma cell line HepG2, PBN has been shown to shield these cells from oxidative damage induced by various agents, including hydrogen peroxide, menadione, and ethanol. researchgate.net The protective mechanism appears to be direct scavenging of reactive oxygen species, as PBN treatment did not significantly alter the activity of major antioxidant enzymes like superoxide dismutase and catalase. researchgate.net This indicates a direct antioxidant action rather than an upregulation of endogenous defense systems.

In the context of muscle cells, research on myogenic cell lines has demonstrated that PBN can have a positive influence on myogenesis, particularly under conditions of oxidative stress. PBN has been observed to promote the differentiation of myoblasts and protect them from oxidative damage, which can impair muscle regeneration.

| Cell Line | Stressor | Key Findings with PBN Treatment |

| HepG2 (Human Hepatoma) | Hydrogen Peroxide, Menadione, Ethanol | Reduced cell death (trypan blue uptake) and decreased endogenous oxidant production. researchgate.net |

| Myogenic Cell Lines (e.g., C2C12) | Oxidative Stress | Enhanced myoblast differentiation and protection against oxidative damage. |

Modulation of Inflammatory Responses in Immunological Cell Cultures (e.g., Neutrophils, Chondrocytes)

PBN has demonstrated the ability to modulate inflammatory responses in various immune cell cultures. In neutrophils, which are key players in the acute inflammatory response, PBN can attenuate their activation. This includes reducing the production of reactive oxygen species during the oxidative burst and modulating the expression of activation markers. By tempering the inflammatory activities of neutrophils, PBN may help to limit tissue damage associated with excessive inflammation. Studies have shown that PBN can influence signaling pathways within these cells, leading to a dampened inflammatory phenotype.

| Cell Type | Stimulus | Effect of PBN |

| Human Neutrophils | Inflammatory agonists (e.g., fMLP, PMA) | Reduction in ROS production and modulation of degranulation markers (e.g., CD62L, CD66b). |

| Chondrocytes | Pro-inflammatory cytokines (e.g., IL-1β) | Decreased expression of inflammatory mediators and matrix-degrading enzymes. |

Photoprotective and Anti-Degenerative Research in Retinal Cell Models

In the field of ophthalmology, PBN has been investigated for its potential to protect retinal cells from light-induced damage, a factor implicated in the pathogenesis of age-related macular degeneration. Studies using retinal pigment epithelial (RPE) cell lines, such as ARPE-19, have shown that PBN can mitigate the detrimental effects of blue light exposure, which is known to induce oxidative stress and apoptosis in these cells. The protective mechanism of PBN in this context involves the inhibition of key signaling pathways that lead to cell death. Specifically, PBN has been shown to inhibit the activation of c-fos and the expression of pro-apoptotic genes like caspase-3 in response to light-induced stress. nih.govarvojournals.org Another proposed mechanism for its protective effect is the inhibition of RPE65, a critical enzyme in the visual cycle, which slows down the regeneration of rhodopsin and reduces the accumulation of toxic byproducts. nih.gov

| Cell Model | Type of Damage | Protective Mechanisms of PBN |

| Rat Retinal Photoreceptors | Light-induced degeneration | Inhibition of c-fos activation and apoptosis-related gene expression. arvojournals.org |

| Retinal Pigment Epithelial (RPE) Cells | Light-induced damage | Inhibition of RPE65 isomerohydrolase activity, slowing the visual cycle. nih.gov |

PBN in Ex Vivo Organ and Tissue Preparations

Ex vivo organ and tissue preparations provide a valuable platform for studying the effects of compounds on intact organ systems, bridging the gap between in vitro cell culture and in vivo animal models. PBN has been utilized in such models to assess its protective capabilities in the context of ischemia-reperfusion injury, a significant cause of damage in organ transplantation and various cardiovascular events.

Studies on isolated perfused hearts have demonstrated the potential of PBN to mitigate the damage caused by a lack of blood flow followed by its restoration. These experiments allow for the direct measurement of cardiac function parameters, such as heart rate and contractile force, in a controlled environment. Evidence from isolated perfused rabbit kidneys subjected to ischemia-reperfusion has also shown that PBN can trap free radicals generated during this process. tandfonline.comnih.gov More recent research has also explored the use of PBN in ex vivo lung perfusion models to protect against injury. nih.gov These ex vivo studies collectively suggest that PBN's ability to scavenge free radicals and reduce oxidative stress translates to the protection of organ function and integrity.

| Organ/Tissue Model | Condition | Key Protective Effects of PBN |

| Isolated Perfused Rat Heart | Ischemia-Reperfusion | Improved recovery of cardiac function, reduced oxidative damage. |

| Isolated Rabbit Kidney | Ischemia-Reperfusion | Evidence of free radical trapping, suggesting a reduction in oxidative injury. tandfonline.comnih.gov |

| Ex Vivo Perfused Lung | Ischemia-Reperfusion Injury | Attenuation of tissue damage and preservation of lung function. nih.gov |

Research Applications in Models of Ischemia-Reperfusion Injury

Ischemia-reperfusion (I/R) injury, a condition where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area, is a major focus of PBN research due to the central role of free radical generation in its pathology.

PBN has been extensively studied for its neuroprotective effects in animal models of stroke. In a rat model of transient middle cerebral artery occlusion (MCAO), a common model for focal cerebral ischemia, PBN was shown to significantly reduce the volume of cortical infarct and cerebral edema. mdpi.com A delayed administration of PBN (2 hours post-ischemia) resulted in a 35.4% reduction in infarct volume compared to control animals. mdpi.com Studies in gerbils subjected to transient forebrain ischemia (a model of global ischemia) demonstrated that PBN administration prevented the typical post-ischemic increase in locomotor activity and significantly reduced damage to the vulnerable hippocampal CA1 pyramidal cells. researchgate.net Further mechanistic studies in rats following transient focal ischemia showed that PBN treatment improved the recovery of the brain's energy state, with ATP and lactate levels in the ischemic focus and penumbra approaching normal values after 4 hours of recirculation. nih.gov In a newborn piglet model of global hypoxia-ischemia, PBN effectively reduced brain cell membrane lipid peroxidation, although it did not restore cellular energy levels or reverse membrane dysfunction within the study's timeframe. nih.govskku.edu

Table 2: Neuroprotective Effects of PBN in Cerebral Ischemia Models

| Ischemia Model | Animal | Key Findings |

| Transient Middle Cerebral Artery Occlusion (MCAO) | Rat | PBN reduced infarct volume by 35.4% when given 2h post-ischemia. mdpi.com |

| Transient MCAO | Rat | PBN improved recovery of brain ATP and lactate levels. nih.gov |

| Global Forebrain Ischemia | Gerbil | PBN prevented increased locomotor activity and reduced hippocampal CA1 damage. researchgate.net |

| Global Hypoxia-Ischemia | Newborn Piglet | PBN decreased lipid peroxidation but did not restore Na+, K+-ATPase activity or ATP levels. skku.edu |

This table presents a selection of findings on the application of N-tert-butyl-alpha-phenylnitrone in various preclinical models of cerebral ischemia.

The application of PBN in myocardial I/R models has yielded varied results. In one study using isolated, perfused rat hearts subjected to global ischemia, PBN failed to improve the recovery of contractile function or reduce the leakage of lactate dehydrogenase, an indicator of cell damage. nih.gov This suggests a lack of cardioprotective effect in that specific ex vivo model. nih.gov In contrast, research in a canine model of coronary occlusion and reperfusion indicated that dogs treated with PBN showed a significantly greater recovery of contractile function (systolic wall thickening) after reperfusion compared to controls. nih.gov

Beyond the heart, PBN has shown protective effects in other organ I/R models. In a rat model of acute renal failure induced by 60 minutes of renal artery occlusion, administration of PBN prior to ischemia significantly ameliorated kidney dysfunction. nih.govdocumentsdelivered.com PBN-treated animals showed significantly lower levels of serum creatinine and urea, and improved creatinine clearance compared to untreated ischemic rats, supporting the hypothesis that free radicals are key mediators of I/R-induced acute renal failure. nih.gov

Mechanistic Investigations of PBN in Experimental Aging Models

The free radical theory of aging posits that the accumulation of oxidative damage to macromolecules is a primary driver of the aging process. PBN has been used as a tool to test this theory directly. In a long-term study, aging 24-month-old rats were treated chronically with PBN. The results were significant: the PBN-treated group exhibited improved cognitive performance in multiple behavioral tasks, a greater survival rate during the treatment period, and decreased levels of oxidative damage within brain regions critical for cognitive function. nih.gov These findings provide a direct link between free radical damage and age-related cognitive decline, showing that a free radical trapping agent can mitigate these effects. nih.gov The mechanism is believed to be PBN's ability to scavenge free radicals, thereby reducing the cumulative burden of oxidative stress that contributes to the functional decline observed in the aging brain. researchgate.netresearchgate.net

Utilization of PBN in Carcinogenesis Research Models (e.g., Hepatocellular Carcinoma)

The role of oxidative stress in the initiation and promotion of cancer has led to investigations into the utility of PBN in carcinogenesis models. In a rat model of early-stage hepatocarcinogenesis induced by a choline-deficient, L-amino acid-defined diet, the effects of PBN and its derivatives were examined. nih.gov The study found that both PBN and its major metabolite, 4-hydroxyphenyl N-tert-butyl nitrone (4-OH-PBN), decreased the size of putatively preneoplastic, glutathione S-transferase placental form-positive (GST-P-positive) lesions. nih.gov Notably, 4-OH-PBN was effective at all doses tested, whereas PBN was effective only at the highest dose. The inhibitory mechanism was linked to the selective induction of apoptosis within the preneoplastic lesions and an inhibition of hepatocyte proliferation in both the lesions and the surrounding tissue by 4-OH-PBN. nih.gov These results suggest that PBN can inhibit the early stages of liver cancer development, possibly through mechanisms involving the modulation of apoptosis and cell proliferation in preneoplastic cell populations. nih.gov

PBN in Photochemistry Research: Elucidating Reaction Mechanisms in Pigment Disersions

This compound (PBN) serves as an invaluable tool in the field of photochemistry, particularly in the investigation of reaction mechanisms within pigment dispersions. Its utility stems from its function as a spin-trapping agent. In systems containing pigments that exhibit photocatalytic activity, such as titanium dioxide (TiO₂), ultraviolet (UV) irradiation can lead to the formation of highly reactive, short-lived radical species. These radicals are often the primary drivers of both the beneficial effects of photocatalysis (e.g., degradation of pollutants) and the detrimental degradation of the surrounding medium in paints and coatings. Due to their transient nature, these radicals are difficult to detect directly. PBN addresses this challenge by reacting with these unstable radicals to form more stable nitroxide radicals, known as spin adducts. These PBN spin adducts are persistent enough to be detected and characterized using electron spin resonance (ESR) spectroscopy.

The analysis of the ESR spectrum of a PBN spin adduct provides critical information for identifying the original trapped radical. The hyperfine splitting constants (hfsc) of the nitrogen (aN) and β-hydrogen (aH) atoms in the spin adduct are characteristic of the specific radical that was trapped. This "fingerprinting" technique allows researchers to identify the types and relative amounts of radicals generated under various conditions, thereby elucidating the complex photochemical reaction pathways at the pigment surface.

Detailed Research Findings

Research employing PBN in conjunction with ESR has been instrumental in understanding the photocatalytic mechanisms of pigments like TiO₂. Upon UV illumination of aqueous TiO₂ suspensions, the generation of highly reactive oxygen species (ROS) is a key process. PBN has been successfully used to trap and identify hydroxyl radicals (•OH) and hydroperoxyl radicals (HO₂•), which are formed from the oxidation of water and the reduction of oxygen, respectively.

Studies have demonstrated that the crystalline form of the TiO₂ pigment significantly influences its photocatalytic activity and, consequently, the radical species detected. For instance, the anatase form of TiO₂ is generally found to be more photocatalytically active than the rutile form. In experiments using PBN, irradiation of anatase TiO₂ powders in aqueous solutions leads to the formation of distinct PBN-OH and PBN-OOH spin adducts, which can be identified by their unique hyperfine splitting constants. In contrast, under similar conditions, rutile TiO₂ powders often show a significantly lower efficiency in generating these radical species, sometimes resulting in no detectable ESR signal for the PBN adducts. This suggests that the charge separation and subsequent radical formation are less efficient in the rutile crystal structure.

The identification of these radicals is crucial as they are implicated in the degradation of binders and other organic components in paint films, leading to phenomena such as chalking and loss of gloss. By using PBN, researchers can screen different pigment formulations and surface treatments designed to quench or inhibit the formation of these damaging radicals, thereby improving the durability and weather resistance of coatings.

The data below, derived from studies on TiO₂ pigment dispersions, illustrates how ESR data from PBN spin adducts are used to identify the specific radicals formed during photoirradiation.

Interactive Data Table: Hyperfine Splitting Constants for PBN Spin Adducts Detected in Irradiated TiO₂ Suspensions

| Trapped Radical | PBN Spin Adduct | aN (Gauss) | aH (Gauss) | Pigment System |

| Hydroxyl Radical (•OH) | PBN-OH | 15.3 | 2.7 | Irradiated Anatase TiO₂ |

| Hydroperoxyl Radical (HO₂•) | PBN-OOH | 14.8 | 2.1 | Irradiated Anatase TiO₂ |

| Alkoxy Radical (RO•) | PBN-OR | ~14.2 | ~1.8-2.5 | Organic Medium with TiO₂ |

| Alkyl Radical (R•) | PBN-R | ~15.5 | ~3.5 | Organic Medium with TiO₂ |

This ability to trap and identify transient radical intermediates makes PBN an essential component of in vitro and ex vivo research models aimed at understanding and mitigating the photochemical degradation processes in pigment-containing materials. utexas.edu

Q & A

What is the primary mechanism by which N-tert-butyl-alpha-phenylnitrone (PBN) reduces ischemic brain injury in experimental models?

Answer:

PBN functions as a spin-trapping agent, scavenging free radicals to mitigate oxidative stress. In rat models of transient focal ischemia, PBN administration (1 hour post-recirculation) significantly restored ATP and phosphocreatine (PCr) levels, reduced lactate accumulation, and improved cerebral energy metabolism. These effects are attributed to PBN’s ability to prevent secondary microcirculatory compromise rather than direct mitochondrial repair . Additionally, PBN reduces infarct size by suppressing lipid peroxidation and stabilizing the blood-brain barrier .

Key Data from Studies:

What are the standard dosing protocols for administering PBN in rodent models of cerebral ischemia?

Answer:

Dosing varies by experimental design:

- Focal ischemia (MCAO model): 100–200 mg/kg intraperitoneal (i.p.) administered 1 hour post-recirculation, with efficacy observed up to 4 hours post-ischemia .

- Global ischemia: 100 mg/kg i.p. pre- or post-injury, combined with hypothermia for enhanced neuroprotection .

- In vitro studies: 0.01–1.0 mM in buffer solutions, with higher doses (>1.0 mM) potentially inhibiting muscle function .

Critical Considerations:

- Timing: Delayed administration (1–2 hours post-injury) remains effective, suggesting a broad therapeutic window .

- Route: Intraperitoneal delivery ensures rapid systemic distribution.

How does PBN exhibit contradictory effects on muscle function in different experimental setups?

Answer:

PBN’s effects are dose- and context-dependent:

- Low doses (0.01–1.0 mM): Enhance twitch force and low-frequency tension in rat diaphragm muscle .

- High doses (>1.0 mM): Inhibit muscle function reversibly, likely via interference with calcium handling, as caffeine restores activity .

- In vivo vs. in vitro: Antioxidant efficacy in vivo (e.g., seizure prevention in organophosphate toxicity ) contrasts with mixed in vitro results, highlighting the importance of systemic vs. localized effects.

Methodological Insight:

- Use dose-response curves to identify optimal concentrations.

- Pair PBN with caffeine or washout protocols to reverse inhibitory effects in muscle studies .

What methodological considerations are critical when evaluating PBN’s antioxidant efficacy in age-related neurodegenerative models?

Answer:

- Chronic administration: Long-term PBN treatment (e.g., 30 mg/kg/day for 14 days) reverses age-related protein oxidation and memory deficits in rodents .

- Biomarkers: Measure protein carbonyls, 8-hydroxyguanosine (DNA oxidation), and glutathione levels to quantify oxidative damage .

- Combination therapies: Co-administration with vitamin E or deferoxamine enhances protection against cytotoxicity .

Advanced Design Example:

| Study Type | Model | PBN Protocol | Outcome Metrics |

|---|---|---|---|

| Aging rats | Cognitive decline | 30 mg/kg/day × 14 days | Spatial memory, protein oxidation |

| Organophosphate toxicity | Seizure induction | 200 mg/kg i.p. | Citrulline levels, ATP recovery |

| Sources: Carney et al. (1991) ; PubMed (2008) |

How does PBN interact with magnetic field-induced DNA damage in neural cells?

Answer:

PBN (10–50 μM) blocks 60 Hz magnetic field-induced single- and double-strand DNA breaks in rat brain cells by neutralizing hydroxyl radicals. Co-treatment with melatonin synergistically enhances this protection .

Experimental Protocol:

- Exposure: 2-hour magnetic field (1 mT) exposure.

- Analysis: Comet assay for DNA breaks, HPLC for 8-OHdG quantification.

Why do some studies report limited efficacy of PBN in attenuating fatigue during endurance testing?

Answer:

While PBN facilitates early force recovery in fatigued diaphragm muscle, it shortens endurance time, possibly due to altered redox signaling critical for sustained contraction . This contrasts with its neuroprotective effects, underscoring tissue-specific mechanisms.

Recommendation:

- Use fatigue-resistant muscle models (e.g., soleus) for antioxidant studies.

- Compare PBN with other spin traps (e.g., EMPO derivatives) for improved stability .

How can researchers reconcile conflicting data on PBN’s role in oxidative damage pathways?

Answer:

Contradictions arise from:

- Radical specificity: PBN preferentially traps •OH and lipid radicals but may miss superoxide .

- Model variability: Ischemia models show clear benefits, while in vitro systems (e.g., muscle) reveal dual roles .

Resolution Strategies:

- Pair PBN with electron paramagnetic resonance (EPR) to identify trapped radicals.

- Validate findings across multiple models (e.g., stroke, aging, toxicity).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.